molecular formula C15H8BrN3O2 B2894460 4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile CAS No. 338774-70-2

4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

Cat. No. B2894460
CAS RN: 338774-70-2
M. Wt: 342.152
InChI Key: HVVKADDIBUZARF-UHFFFAOYSA-N
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Description

The compound “4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile” is a quinazolinone derivative . It has a molecular formula of C15H8BrN3O2 and an average mass of 342.147 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core with a bromo substituent at the 6-position, a hydroxy group at the 3-position, and a benzenecarbonitrile group at the 4-position .

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

  • Building Blocks for Heterocyclic Compounds : The reactivity of related quinazolinyl compounds has been utilized in the synthesis of diverse heterocyclic structures, including triazines, quinazolino benzotriazines, and oxazinoquinazolinones. These studies highlight the versatility of quinazolinyl derivatives in creating complex molecular architectures through cyclization and coupling reactions, serving as precursors for a wide range of potential applications in medicinal chemistry and material science (Gescher, Stevens, & Turnbull, 1977); (Hermecz, Szilágyi, Őrfi, Kökösi, & Szász, 1993).

  • Cyclization and Coupling Reactions : Research into the conversion of related 4-anilinoquinazoline derivatives demonstrates their potential in generating benzoimidazoquinazoline carbonitriles through oxidative and nonoxidative C-N couplings. This indicates the compound's utility in synthesizing complex heterocycles, which could have implications for developing new materials or pharmaceuticals (Mirallai & Koutentis, 2015).

  • Synthetic Transformations for Heterocyclic Chemistry : The chemical transformations of anthranilamide and its interaction with isocyanates, leading to oxazoloquinazolinones and thiazoloquinazolinones, showcase the compound's role in the synthesis of novel heterocyclic frameworks. These findings suggest the potential for creating a variety of biologically active molecules or functional materials (Chern, Shish, Chang, Chan, & Liu, 1988).

Future Directions

Quinazolinone derivatives like this compound have significant potential in drug research and development due to their diverse biological activities . Future research could focus on synthesizing various scaffolds of quinazolinone for screening different pharmacological activities .

properties

IUPAC Name

4-(6-bromo-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3O2/c16-11-5-6-13-12(7-11)15(20)19(21)14(18-13)10-3-1-9(8-17)2-4-10/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVKADDIBUZARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327539
Record name 4-(6-bromo-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

CAS RN

338774-70-2
Record name 4-(6-bromo-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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